molecular formula C6H13BrO2 B141678 Bromoacetaldehyde diethyl acetal CAS No. 2032-35-1

Bromoacetaldehyde diethyl acetal

Cat. No.: B141678
CAS No.: 2032-35-1
M. Wt: 197.07 g/mol
InChI Key: LILXDMFJXYAKMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromoacetaldehyde diethyl acetal is primarily used as a synthetic building block in the pharmaceutical industry . It is mainly used for the synthesis of antibiotics such as erythromycin and cephalosporins . These antibiotics target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth.

Mode of Action

The compound reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals . These reactions demonstrate its role as a versatile reagent in organic synthesis.

Biochemical Pathways

For instance, it contributes to the production of antibiotics like erythromycin and cephalosporins , which affect the protein synthesis pathway in bacteria.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of antibiotics like erythromycin and cephalosporins, the resulting action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth .

Action Environment

this compound is sensitive to moisture . It’s recommended to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and protect it from frost, heat, and sunlight . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Bromoacetaldehyde diethyl acetal plays a significant role in biochemical reactions. It reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals . These interactions suggest that this compound can interact with a variety of enzymes and proteins, altering their function and potentially influencing biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with other molecules to form new compounds. For example, it reacts with anhydrous trimethylamine to form glycine betaine aldehyde , and with different thiophenols to produce corresponding ketone and diethyl acetals . These reactions suggest that this compound can bind to and interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression.

Temporal Effects in Laboratory Settings

It is known that it may darken in storage , suggesting that it may degrade over time

Metabolic Pathways

This compound is involved in the synthesis of a variety of antibiotics and other drugs , suggesting that it may interact with various enzymes and cofactors in metabolic pathways

Preparation Methods

Bromoacetaldehyde diethyl acetal can be synthesized through several methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

Bromoacetaldehyde diethyl acetal can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

2-bromo-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILXDMFJXYAKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062111
Record name 1,1-Diethoxy-2-bromoethane
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2032-35-1
Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name 1,1-Diethoxy-2-bromoethane
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Record name 2-bromo-1,1-diethoxyethane
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Record name BROMOACETALDEHYDE DIETHYL ACETAL
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Synthesis routes and methods

Procedure details

To a mixture of 10 g of vinyl acetate and 20 ml of carbon tetrachloride under cooling (temperature 10° C.) 10 ml of carbon tetrachloride and 18.5 g of bromide solution are added. 60 ml of ethanol are added to the mixture and it remains standing for 2 days. The organic phase is washed twice with 50 ml of water, then it is distilled in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Bromoacetaldehyde diethyl acetal in organic reactions?

A1: this compound primarily acts as an alkylating agent, introducing an acetaldehyde moiety into target molecules. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. []

Q2: How does this compound contribute to the synthesis of heterocyclic compounds?

A2: The compound plays a pivotal role in constructing various heterocyclic systems. For example, it reacts with thiouracil to yield thiazolo[3,2-a]pyrimidine derivatives. [] Similarly, its reaction with 2,5-dihydro-6-mercapto-2-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine, pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazine, and pyrazolo-[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazepine ring systems. []

Q3: Can you elaborate on the use of this compound in preparing Praziquantel?

A3: this compound serves as a crucial starting material in the synthesis of Praziquantel, a medication used to treat parasitic worm infections. Its reaction with glycine ethyl ester hydrochloride initiates a multi-step synthesis involving N-alkylation, N-acylation, ester amidation, and condensation reactions to afford Praziquantel. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C6H13BrO2, and its molecular weight is 197.07 g/mol. []

Q5: Are there any notable spectroscopic data points for characterizing this compound?

A5: While specific spectroscopic data points are not extensively detailed in the provided literature, routine characterization techniques such as 1H NMR, 13C NMR, and mass spectrometry are employed to confirm the identity and purity of synthesized compounds incorporating this compound as a building block. [, ]

Q6: Is this compound compatible with specific reaction conditions or reagents?

A6: The choice of reaction conditions and reagents depends on the specific transformation. For instance, this compound undergoes base-catalyzed reactions with nucleophiles like thiouracil [] and requires acid-catalyzed hydrolysis for acetal deprotection. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound itself is not known to possess catalytic properties. Its role in organic reactions is primarily as a reagent or a building block.

Q8: Have computational chemistry methods been employed to study this compound or its derivatives?

A8: Yes, theoretical modeling and density functional theory (DFT) calculations at the B3LYP level have been used to investigate the structure and properties of derivatives like 4H-thiazolo[3,2-d][1,5]benzodiazepinium salts synthesized using this compound. []

Q9: How do structural modifications of compounds derived from this compound influence their biological activity?

A9: The impact of structural modifications on biological activity is evident in the synthesis of acyclic analogs of deazapurine nucleosides. For instance, only 3-deazaadenine derivatives incorporating a specific structural motif derived from this compound exhibited enzyme-inhibitory and antiviral activities. []

Q10: Are there any reported strategies to enhance the stability or bioavailability of compounds derived from this compound?

A10: While specific formulation strategies are not detailed in the provided research, the choice of appropriate drug delivery systems and modifications to enhance solubility or permeability could be explored to improve the bioavailability of relevant compounds.

Q11: Are there any applications of this compound beyond the synthesis of heterocycles or pharmaceuticals?

A11: One notable application is its use in the preparation of O-(formylmethyl)cellulose, an aldehyde derivative of cellulose. This compound is employed to alkylate dry alkali cellulose, ultimately leading to the formation of O-(formylmethyl)cellulose. []

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